molecular formula C10H9ClN2 B1435349 4-(4-Chloro-2-methylphenyl)-1H-pyrazole CAS No. 2228819-81-4

4-(4-Chloro-2-methylphenyl)-1H-pyrazole

Cat. No. B1435349
CAS RN: 2228819-81-4
M. Wt: 192.64 g/mol
InChI Key: YDCUCSHOPJYAHC-UHFFFAOYSA-N
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Description

“4-Chloro-2-methylphenyl” is a chemical compound that is commonly used in laboratory experiments . It’s a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.


Synthesis Analysis

One of the most commonly used methods for synthesizing similar compounds is the reaction between 4-chloro-2-methylaniline and 2- (methylthio)benzoyl chloride in the presence of a base such as triethylamine.


Molecular Structure Analysis

The molecular structure of “4-Chloro-2-methylphenyl” is represented by the linear formula: ClC6H3(CH3)OH . The molecular weight is 142.58 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-2-methylphenyl” include a melting point of 43-46 °C and a boiling point of 220-225 °C . It is a crystal form .

Scientific Research Applications

Synthesis Applications

Pyrazole compounds serve as pivotal scaffolds for synthesizing diverse heterocyclic compounds. Gomaa and Ali (2020) highlighted the reactivity of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP) derivatives in synthesizing heterocycles like pyrazolo-imidazoles and thiazoles. This reactivity underpins the synthesis of versatile cynomethylene dyes and various classes of heterocyclic compounds, showcasing pyrazole's utility in creating complex chemical architectures under mild conditions (Gomaa & Ali, 2020).

Medicinal Chemistry Applications

Anticancer Activity

Pyrazoline derivatives have been extensively studied for their anticancer activities. Ray et al. (2022) reviewed the synthesis and biological evaluation of pyrazoline derivatives, noting their significant anticancer potential. The versatility of pyrazoline scaffolds allows for the synthesis of compounds with promising biological effects, encouraging further research into their use against cancer (Ray et al., 2022).

Anti-Inflammatory and Antiviral Properties

Pyrazole scaffolds have shown success as anti-viral and anti-inflammatory agents. Karati et al. (2022) detailed the design of novel pyrazole analogs for therapeutic applications against targets like HSV-1 and NNRTI, underscoring the compound's versatility in drug design (Karati et al., 2022).

Multifunctional Applications

The synthesis and bioevaluation of novel pyrazoles have been directed towards achieving multifunctional applications, including antimicrobial, antifungal, antiviral, and antioxidant activities. The versatility of pyrazoles in synthesizing biologically active compounds underlines their significance in pharmaceutical chemistry (Sheetal et al., 2018).

Mechanism of Action

The mechanism of action of similar compounds is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes.

Safety and Hazards

“4-Chloro-2-methylphenyl” is very toxic to aquatic organisms . It is corrosive and toxic by inhalation . It’s considered as readily biodegradable and has a low bioaccumulative potential .

Future Directions

“4-Chloro-2-methylphenyl” is used in the industry as an intermediate in the synthesis of the phenoxy herbicides MCPA, MCPB, mecoprop (MCPP) and mecoprop-p (MCPP-P) . It has potential applications in various scientific fields.

properties

IUPAC Name

4-(4-chloro-2-methylphenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-7-4-9(11)2-3-10(7)8-5-12-13-6-8/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCUCSHOPJYAHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2=CNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chloro-2-methylphenyl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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